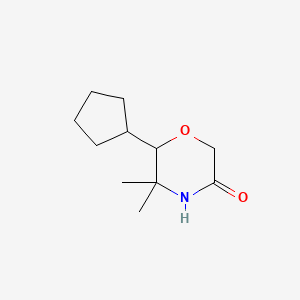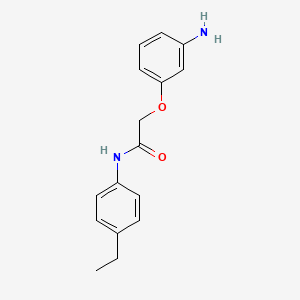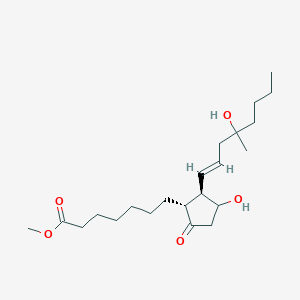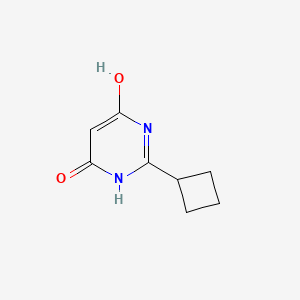
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of benzene, featuring both chloro and trifluoromethyl substituents, along with two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine typically involves multiple steps. One common method starts with the nitration of 2-Chloro-3-(trifluoromethyl)benzene, followed by reduction to introduce the amine groups. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar steps but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction processes, ensuring higher yields and purity. Additionally, the use of automated systems for monitoring and controlling reaction conditions can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Modified amine compounds.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism by which 2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chloro and trifluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 1-Chloro-3-(trifluoromethyl)benzene
- 1-Chloro-4-nitro-2-(trifluoromethyl)benzene
Uniqueness
2-Chloro-3-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both chloro and trifluoromethyl groups along with two amine groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propriétés
Formule moléculaire |
C7H6ClF3N2 |
|---|---|
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
2-chloro-3-(trifluoromethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(13)2-1-3(12)5(6)7(9,10)11/h1-2H,12-13H2 |
Clé InChI |
TZNXDWWHZYBYJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)C(F)(F)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


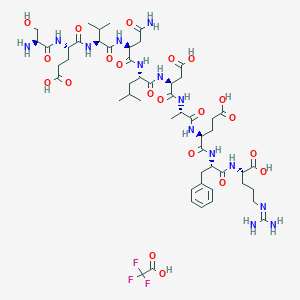
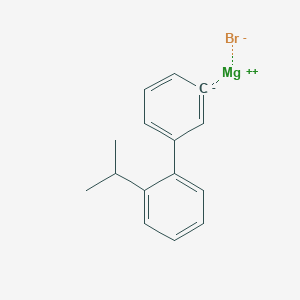
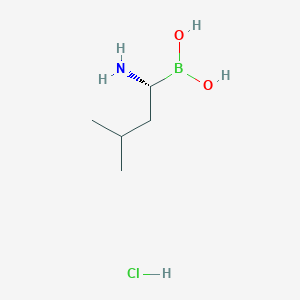
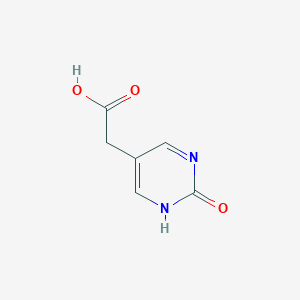
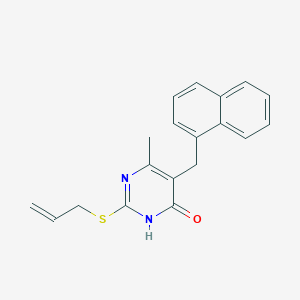
![4-Chloro-6-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14888036.png)
![(1R,2R,3R,5S)-N-Methoxy-N,2,6,6-tetramethylbicyclo[3.1.1]heptane-3-carboxamide](/img/structure/B14888040.png)

